(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide
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Overview
Description
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxy group, a methyl group, and a phenylprop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 4-hydroxy-2-methylbenzaldehyde with phenylacetic acid under basic conditions to form the corresponding chalcone intermediate. This intermediate is then subjected to an amide formation reaction with an appropriate amine, such as aniline, under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the phenylprop-2-enamide moiety can be reduced to form a saturated amide.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 4-hydroxy-2-methylbenzoic acid or 4-hydroxy-2-methylacetophenone.
Reduction: Formation of (E)-N-(4-hydroxy-2-methylphenyl)-3-phenylpropionamide.
Substitution: Formation of various ethers or esters depending on the substituent introduced.
Scientific Research Applications
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the phenylprop-2-enamide moiety can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-2-methylbenzoic acid
- 4-hydroxy-2-methylacetophenone
- (E)-N-(4-hydroxyphenyl)-3-phenylprop-2-enamide
Uniqueness
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide is unique due to the presence of both a hydroxy group and a phenylprop-2-enamide moiety, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-11-14(18)8-9-15(12)17-16(19)10-7-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHPSOSGFDXHH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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